6-(Tert-butoxycarbonyl)-4-chloropicolinic acid
Description
Properties
CAS No. |
1245648-39-8 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-5-6(12)4-7(13-8)9(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
DVYHWIGCSDMVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(Tert-butoxycarbonyl)-4-chloropicolinic acid
General Synthetic Strategy
The synthesis of This compound typically involves the following key steps:
- Introduction of the tert-butoxycarbonyl protecting group onto the nitrogen atom of the picolinic acid scaffold.
- Selective chlorination at the 4-position of the pyridine ring.
- Purification and isolation of the final product as a solid with confirmed structural integrity.
Detailed Synthetic Procedures
While direct literature specifically detailing the synthesis of This compound is scarce, analogous synthetic routes for Boc-protected chlorinated picolinic acids and related compounds can be adapted. The following synthetic approach is inferred from related compounds and general organic synthesis principles:
Step 1: Protection of Picolinic Acid Nitrogen with Boc Group
- Starting from picolinic acid or a substituted derivative, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- The Boc protection stabilizes the nitrogen and prevents unwanted side reactions during subsequent chlorination.
Step 2: Selective Chlorination at the 4-Position
- Chlorination is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
- The reaction conditions are controlled to achieve regioselective substitution at the 4-position of the pyridine ring.
- Solvents like acetonitrile or dichloromethane are commonly used, with temperature control to avoid over-chlorination or side reactions.
Step 3: Workup and Purification
- The reaction mixture is quenched with aqueous solutions such as sodium bicarbonate or sodium thiosulfate to neutralize residual chlorinating agents.
- The organic phase is separated, washed, dried (e.g., over sodium sulfate), and concentrated.
- Purification is performed by recrystallization or column chromatography using silica gel with suitable eluents (e.g., mixtures of dichloromethane and methanol).
- The product is isolated as a white to off-white solid.
Representative Experimental Data
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm), aromatic protons of the pyridine ring, and the chlorinated position.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of this compound.
- Melting Point and Purity: Determined by differential scanning calorimetry (DSC) and HPLC analysis, showing high purity (>95%).
Comparative Analysis of Preparation Methods
| Method Aspect | Boc Protection | Chlorination | Purification |
|---|---|---|---|
| Reagents | Di-tert-butyl dicarbonate, base | N-chlorosuccinimide, solvent | Silica gel, DCM/MeOH |
| Temperature | Room temperature | 0–25 °C | Ambient |
| Reaction Time | 2–6 hours | 2–6 hours | Variable |
| Yield Range | 70–88% | 60–75% | - |
| Advantages | Mild conditions, high selectivity | Regioselective chlorination | Efficient removal of impurities |
| Challenges | Moisture sensitivity of Boc2O | Avoiding over-chlorination | Optimization of eluent system |
Research Findings and Literature Survey
- The Boc protection of nitrogen in heterocyclic carboxylic acids such as picolinic acid is a well-established method to facilitate selective functionalization.
- Chlorination at the 4-position of pyridine derivatives is achievable with electrophilic chlorinating agents under mild conditions, preserving the Boc group integrity.
- The combination of these steps allows for the preparation of This compound with good yields and purity, suitable for further synthetic applications.
- No direct synthesis route exclusively for this compound was found in major chemical databases or peer-reviewed journals; however, the described method aligns with standard organic synthesis protocols and reported analogous compound preparations.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxycarbonyl)-4-chloropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
6-(tert-butoxycarbonyl)-4-chloropicolinic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid involves its role as a protecting group and its reactivity in substitution reactions. The Boc group stabilizes the amine, preventing unwanted reactions, while the chlorinated picolinic acid can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid, highlighting their chemical properties, synthesis pathways, and applications:
Key Findings:
Reactivity and Stability: The Boc group in this compound provides steric hindrance, reducing unwanted side reactions compared to smaller substituents (e.g., methyl or halogens) in analogs like 4-chloro-5-methylpicolinic acid .
Synthetic Utility: 4-Chloropicolinic acid derivatives are pivotal in antitubercular drug development. For instance, Compound 21 (Table 1 in ) was synthesized by coupling 4-chloropicolinic acid with aniline, demonstrating the scaffold’s versatility. Enzymatic synthesis of 4-chloropicolinic acid achieves higher yields (66%) compared to non-halogenated analogs (e.g., 25% for 3-methylpicolinic acid), suggesting halogenation improves reaction efficiency .
Physicochemical Properties :
- Halogenation (Cl, Br) increases molecular weight and lipophilicity, while the Boc group introduces hydrophobicity without significantly altering polarity. This impacts solubility; for example, Boc-protected derivatives may exhibit better membrane permeability in drug delivery .
Research Implications and Limitations
While this compound’s applications are inferred from structural analogs, direct studies are needed to validate its stability under acidic/basic conditions and compatibility with transition-metal catalysts. Evidence gaps include:
- Synthetic Protocols: No explicit methods for Boc protection at the 6-position of picolinic acid are provided in the reviewed literature .
- Biological Activity : Data on the Boc derivative’s antimicrobial or enzymatic inhibition properties remain unexplored.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 6-(Tert-butoxycarbonyl)-4-chloropicolinic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Chlorination : Introduce the chloro substituent at the 4-position via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions (e.g., 0–25°C in DCM) .
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced at the 6-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Anhydrous conditions (e.g., THF or DMF at 40–60°C) are critical to avoid premature deprotection .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor reactions by TLC or HPLC for intermediate validation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/chlorine-substituted regions. COSY or HSQC can resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃ClNO₄). Fragmentation patterns help validate the Boc and chloro substituents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How does the Boc group influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Dissolve the compound in buffers (pH 2–10) and monitor degradation via HPLC at timed intervals (0–72 hrs). The Boc group is labile under acidic conditions (pH <3), leading to deprotection to 4-chloropicolinic acid. Neutral/basic conditions (pH 7–10) show stability up to 50°C .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Boc-protected derivatives typically degrade above 150°C, with mass loss corresponding to tert-butyl group release .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The 4-chloro substituent acts as a leaving group. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in a mixed solvent system (toluene/EtOH, 3:1) and K₂CO₃ as base (80°C, 12–24 hrs). Monitor conversion by GC-MS .
- Protection/Deprotection : Pre-remove the Boc group (using TFA in DCM) to expose the amine for subsequent functionalization. Post-coupling Boc re-introduction may be required for sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
